molecular formula C13H14N2O2S B3157181 3-Amino-n-(2-methylphenyl)benzenesulfonamide CAS No. 847171-68-0

3-Amino-n-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3157181
CAS No.: 847171-68-0
M. Wt: 262.33 g/mol
InChI Key: LQRNHCFDZCRUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-n-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S It is a derivative of benzenesulfonamide, featuring an amino group and a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with 2-methylaniline. The process includes the following steps:

    Nitration: 3-nitrobenzenesulfonamide is prepared by nitrating benzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group in 3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 3-aminobenzenesulfonamide is then coupled with 2-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-n-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-n-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Amino-n-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX (CA IX) is achieved through binding to the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-n-(2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX (CA IX) over other isoforms makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRNHCFDZCRUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-n-(2-methylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-n-(2-methylphenyl)benzenesulfonamide
Reactant of Route 3
3-Amino-n-(2-methylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Amino-n-(2-methylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Amino-n-(2-methylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Amino-n-(2-methylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.